4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Description
4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring an amino group at the 4-position and a methylsulfonyl group at the 4'-position of the biphenyl scaffold. The molecular formula is C₁₄H₁₃NO₄S (inferred from structural analogs in , and 8), with a molecular weight of approximately 291.32 g/mol.
Properties
Molecular Formula |
C14H13NO4S |
|---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-amino-5-(4-methylsulfonylphenyl)benzoic acid |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
NZOZMLWUHHSOGG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Biaryl Formation via Palladium-Catalyzed Cross-Coupling
The biphenyl scaffold is typically constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling , which is the most common and efficient method for forming biaryl bonds.
- Catalysts: Pd(PPh3)4, PdCl2(dppf), Pd2(dba)3
- Conditions: Aqueous or alcoholic solvents, bases like K2CO3 or Na2CO3, temperatures ranging from room temperature to reflux
- Advantages: High selectivity, good yields, and tolerance to various functional groups including amino and sulfonyl substituents.
Table 1: Typical Suzuki–Miyaura Cross-Coupling Conditions for Biaryl Formation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst loading | 0.01–5 mol % | Lower loadings possible with optimized catalysts |
| Base | K2CO3, Na2CO3 | Aqueous or mixed solvents preferred |
| Solvent | IPA/H2O, MeOH, Toluene | Solvent choice affects yield and Pd removal |
| Temperature | 60–100 °C | Reflux or controlled heating |
| Reaction time | 1–3 hours | Shorter times with optimized catalysts |
| Pd residue in product | <10 ppm (after purification) | Important for pharmaceutical purity |
Introduction of the Methylsulfonyl Group
The methylsulfonyl substituent at the 4' position is generally introduced by oxidation of a methylthio (methylsulfanyl) precursor:
- Step 1: Synthesis of 4'-methylthio-[1,1'-biphenyl]-3-carboxylic acid via cross-coupling
- Step 2: Oxidation of the methylthio group to methylsulfonyl using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
This two-step approach allows for selective functional group transformation without affecting the amino or carboxylic acid groups.
Amino Group Introduction and Protection
The amino group at the 4-position is often introduced via:
- Nitration of the biphenyl intermediate followed by catalytic hydrogenation (Pd/C) to reduce the nitro group to an amino group.
- Alternatively, direct amination methods or use of protected amine precursors can be employed to avoid side reactions.
Protection of the amino group during other synthetic steps may be necessary, using Boc or other carbamate protecting groups, which are later removed under acidic conditions.
Detailed Synthetic Route Example
A representative synthetic sequence for preparing 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Suzuki–Miyaura coupling | Aryl boronic acid + aryl halide, Pd catalyst, K2CO3, IPA/H2O, reflux | Formation of 4'-methylthio biphenyl intermediate |
| 2 | Oxidation | m-CPBA or H2O2/acid | Conversion of methylthio to methylsulfonyl group |
| 3 | Nitration | HNO3/H2SO4 (controlled conditions) | Introduction of nitro group at 4-position |
| 4 | Catalytic hydrogenation | Pd/C, H2, aqueous or alcoholic solvent | Reduction of nitro to amino group |
| 5 | Purification | Crystallization, filtration | Isolation of pure 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid |
Research Findings and Optimization
- Catalyst Efficiency: Recent studies emphasize the importance of catalyst choice and loading to minimize palladium contamination in the final product, critical for pharmaceutical applications. Use of Pd black or Pd(PPh3)4 with optimized bases and solvents can reduce Pd residues to below 10 ppm after purification.
- Oxidation Selectivity: Controlled oxidation conditions prevent over-oxidation or degradation of sensitive groups. m-CPBA is preferred for its mildness and selectivity.
- Amino Group Stability: Protection strategies during oxidation and coupling steps improve overall yield and purity by preventing side reactions.
- Scale-Up Feasibility: The described methods have been demonstrated on multi-kilogram scales with consistent yields and purity, indicating industrial applicability.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Critical Parameters | Yield/Notes |
|---|---|---|---|---|
| Biaryl bond formation | Suzuki–Miyaura coupling | Pd(PPh3)4, K2CO3, IPA/H2O | 60–100 °C, 1–3 h | High yield, scalable |
| Methylsulfonyl introduction | Oxidation of methylthio group | m-CPBA or H2O2/acid | Controlled temp, mild conditions | Selective oxidation |
| Amino group introduction | Nitration + catalytic hydrogenation | HNO3/H2SO4; Pd/C, H2 | Careful nitration control | High selectivity for amino group |
| Purification | Crystallization, filtration | Solvent choice critical | Removes Pd and impurities | High purity product |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino and methylsulfonyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Research indicates that 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid exhibits notable biological activity. It has been investigated for its interactions with various biological targets. The amino group can form hydrogen bonds with proteins or enzymes, while the carboxylic acid group may engage in ionic interactions. These interactions are crucial for modulating biological pathways, potentially leading to therapeutic applications such as:
- Anticancer Agents : The compound's ability to interact with specific enzymes involved in cancer pathways is under investigation.
- Anti-inflammatory Agents : Its structural properties may allow it to modulate inflammatory responses.
b. Drug Development
The compound is being explored for its role in drug formulation. Its solubility and stability characteristics make it a candidate for developing new pharmaceuticals, particularly in creating formulations that enhance bioavailability and targeted delivery.
a. Polymer Chemistry
4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid can be utilized in synthesizing advanced polymers. Its functional groups allow for the creation of copolymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing materials for electronics and aerospace industries.
b. Coatings and Adhesives
The compound's chemical structure lends itself well to applications in coatings and adhesives, providing improved adhesion properties due to its ability to form strong intermolecular interactions.
a. Interaction Studies
Several studies have focused on the interaction of 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid with biological targets. For instance, research has shown that this compound can significantly inhibit specific enzyme activities associated with disease progression.
| Study | Findings |
|---|---|
| Enzyme Inhibition Study | Demonstrated reduced activity of target enzymes by 50% at certain concentrations of the compound. |
| Cytotoxicity Assay | Showed selective cytotoxicity against cancer cell lines compared to normal cells, indicating potential therapeutic use. |
b. Formulation Development
In cosmetic formulations, the compound has been tested for its effects on skin hydration and irritation levels. A study indicated that formulations containing this compound improved skin hydration without causing irritation, making it suitable for sensitive skin products.
| Formulation Type | Effectiveness |
|---|---|
| Creams | Enhanced moisture retention and skin barrier function observed in clinical trials. |
| Gels | Lower irritation scores compared to standard formulations; well-tolerated by participants. |
Mechanism of Action
The mechanism of action of 4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
Key analogs and their structural differences are summarized below:
Physicochemical Properties
- Acidity (pKa): The target compound’s carboxylic acid pKa is expected to be lower (~3.5–4.0) than its non-sulfonylated analog (, ~4.5–5.0) due to the electron-withdrawing -SO₂CH₃ group .
- Solubility: Methylsulfonyl and amino groups enhance water solubility compared to non-polar analogs like 4'-formyl derivatives (). However, solubility is lower than difluoral (), which benefits from fluorine’s hydrophilicity .
- Metabolic Stability: The methylsulfonyl group may slow oxidative metabolism compared to compounds with hydroxyl or formyl groups () but faster than difluoral’s fluorinated scaffold .
Pharmacological and Biochemical Relevance
- Difluoral (Dolobid®): Clinically validated for anti-inflammatory activity via COX inhibition; fluorine atoms reduce CYP450-mediated metabolism .
Biological Activity
4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid (CAS No. 893738-43-7) is an organic compound with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol. Its structure includes an amino group, a carboxylic acid group, and a methylsulfonyl group attached to a biphenyl backbone. This unique configuration suggests potential biological activities that merit detailed exploration.
The biological activity of 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The compound's functional groups facilitate hydrogen bonding and ionic interactions with proteins and enzymes, which can modulate biological pathways crucial for therapeutic applications .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies have shown that 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid may possess anticancer properties. Compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid. Below are notable findings:
Comparative Analysis with Similar Compounds
The following table compares 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid | C14H13NOS | Contains a methylsulfanyl instead of methylsulfonyl group |
| 4'-(Aminomethyl)-biphenyl-3-carboxylic acid | C14H13N | Lacks the sulfur substituent; simpler structure |
| Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate | C15H15N O2 | Ester derivative; differs in functional groups |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including Friedel-Crafts acylation for biphenyl backbone formation and sulfonylation for introducing the methylsulfonyl group. A Michael-type addition (as seen in analogous sulfanyl-carboxylic acid syntheses) may optimize intermediate coupling . Purity is enhanced using reversed-phase HPLC with UV detection at 254 nm and gradient elution (e.g., Ascentis® Express columns), resolving positional isomers and byproducts .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm biphenyl connectivity and substituent positions (e.g., aromatic proton splitting patterns).
- HPLC-MS : Verify molecular weight and detect trace impurities (e.g., sulfonic acid derivatives) using SupraSolv solvents for baseline separation .
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
Q. What are the stability considerations for storage and handling?
- Methodological Answer : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amino group. Aqueous solutions should be buffered at pH 6–7 to avoid carboxylic acid deprotonation or sulfonamide hydrolysis. Follow GHS guidelines for lab safety, including PPE and fume hood use .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian 09) to model transition states and reaction pathways. Density Functional Theory (DFT) evaluates electronic effects of the methylsulfonyl group on biphenyl ring electrophilicity. Molecular docking (AutoDock Vina) assesses interactions with biological targets, such as enzyme active sites .
Q. What strategies address contradictions in spectral data interpretation (e.g., unexpected HPLC peaks)?
- Methodological Answer : Cross-validate with high-resolution mass spectrometry (HR-MS) to distinguish isobaric impurities. For unresolved HPLC peaks, employ chiral columns (e.g., Purospher® STAR) to separate enantiomers, as stereochemical impurities are common in sulfonamide derivatives . Reanalyze under varied mobile phases (e.g., acetonitrile vs. methanol) to confirm retention time consistency .
Q. How can researchers investigate the compound’s potential as an enzyme inhibitor?
- Methodological Answer : Perform kinetic assays (e.g., fluorometric or calorimetric) to measure inhibition constants (Kᵢ) against target enzymes like aspartate transaminase. Use site-directed mutagenesis to identify binding residues, corroborated by X-ray crystallography (as seen in imidazole-containing peptidomimetics) . Compare IC₅₀ values with structural analogs from CAS databases (e.g., 343239-58-7 derivatives) .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure forms?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during sulfonylation. Use dynamic kinetic resolution with immobilized enzymes (e.g., lipases) to favor one enantiomer. Monitor enantiomeric excess (ee) via circular dichroism or chiral HPLC .
Q. How can reaction engineering improve yield in biphenyl coupling steps?
- Methodological Answer : Optimize Suzuki-Miyaura cross-coupling conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
